molecular formula C14H26N2O2 B2682849 Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate CAS No. 1936689-54-1

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate

Cat. No.: B2682849
CAS No.: 1936689-54-1
M. Wt: 254.374
InChI Key: BXSICPVDPAXVJE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.36 g/mol . This compound is characterized by the presence of an azetidine ring and an azepane ring, which are both nitrogen-containing heterocycles. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Formation of Azepane Ring: The azepane ring is often formed through cyclization reactions involving diamines or amino alcohols.

    Coupling of Rings: The azetidine and azepane rings are then coupled together using suitable reagents and conditions, such as base-catalyzed cyclization or nucleophilic substitution reactions.

    Introduction of Tert-butyl Group: The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the nitrogen atoms or the tert-butyl group .

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(azetidin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 2-(azetidin-3-yl)morpholine-1-carboxylate

Uniqueness

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate is unique due to the presence of both azetidine and azepane rings, which confer distinct chemical and biological properties. The combination of these rings with the tert-butyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-4-5-7-12(16)11-9-15-10-11/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSICPVDPAXVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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